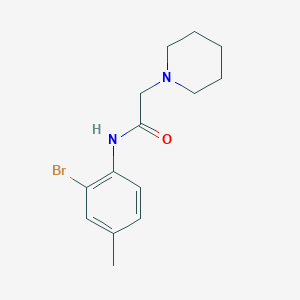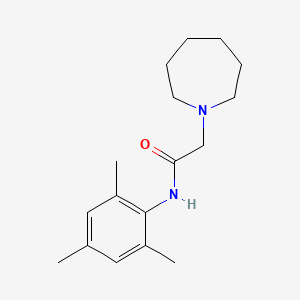
N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide, also known as Brorphine, is a synthetic opioid that has recently gained attention in the scientific research community. This compound is structurally similar to fentanyl and has been found to have potent analgesic effects.
Mécanisme D'action
N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide works by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the activation of the receptor, which results in the inhibition of pain signals. N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide also activates the reward pathway in the brain, which can lead to feelings of euphoria and addiction.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide has been found to have potent analgesic effects, with a higher potency than morphine and fentanyl. It has also been found to have a lower potential for abuse than other synthetic opioids. However, like other opioids, N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide can cause respiratory depression, sedation, and addiction. It can also cause gastrointestinal and cardiovascular side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide in lab experiments include its high potency and potential for pain management. However, the limitations of using N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide include its potential for addiction and side effects. Researchers must take precautions to ensure the safety of lab personnel and animals when working with N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide.
Orientations Futures
Future research on N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide should focus on its potential use in pain management and opioid addiction treatment. Researchers should also investigate the potential for developing safer synthetic opioids with lower potential for abuse and side effects. Additionally, more research is needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide involves the reaction of 2-bromo-4-methylphenylacetic acid with piperidine in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide. This synthesis method has been optimized to produce high yields of N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide with high purity.
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide has been used in scientific research to study its analgesic effects. It has been found to have a higher potency than morphine and fentanyl, making it a promising candidate for pain management. N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide has also been studied for its potential use in treating opioid addiction, as it has been found to have a lower potential for abuse than other synthetic opioids.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-11-5-6-13(12(15)9-11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQPKDHQYMSHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-(piperidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)


![2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5767793.png)

![3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5767802.png)

![2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5767816.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5767843.png)
![4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5767847.png)


![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)
![1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)